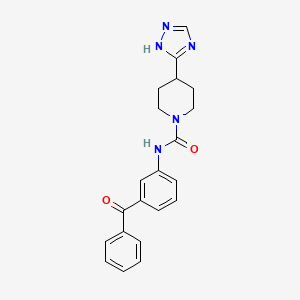![molecular formula C17H31N3O3 B6623313 N-[3-(2-methylpropanoylamino)propyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B6623313.png)
N-[3-(2-methylpropanoylamino)propyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(2-methylpropanoylamino)propyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide is a chemical compound that belongs to the class of spirocyclic compounds. This compound has attracted significant attention in scientific research due to its potential applications in various fields. In 5]undecane-9-carboxamide.
Mécanisme D'action
The mechanism of action of N-[3-(2-methylpropanoylamino)propyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide is not fully understood. However, studies have suggested that this compound may exert its biological activity by inhibiting the activity of enzymes involved in various metabolic pathways, including DNA replication and protein synthesis.
Biochemical and Physiological Effects:
N-[3-(2-methylpropanoylamino)propyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide has been shown to exhibit a range of biochemical and physiological effects. Studies have suggested that this compound may inhibit the growth and proliferation of cancer cells, as well as exhibit antibacterial and antiviral activity. Additionally, N-[3-(2-methylpropanoylamino)propyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide has been shown to modulate the activity of various enzymes involved in metabolic pathways, including DNA replication and protein synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-[3-(2-methylpropanoylamino)propyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide is its potential for use as a therapeutic agent for the treatment of various diseases. Additionally, this compound has been shown to exhibit significant biological activity, making it a valuable tool for studying various metabolic pathways. However, one of the limitations of N-[3-(2-methylpropanoylamino)propyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide is its complex synthesis method, which can make it difficult to produce in large quantities.
Orientations Futures
There are several future directions for the study of N-[3-(2-methylpropanoylamino)propyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide. One potential direction is the investigation of this compound's potential as a therapeutic agent for the treatment of cancer, viral infections, and bacterial infections. Additionally, further studies are needed to understand the mechanism of action of N-[3-(2-methylpropanoylamino)propyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide and its effects on various metabolic pathways. Finally, the development of new synthetic methods for producing N-[3-(2-methylpropanoylamino)propyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide may allow for larger-scale production and further exploration of this compound's potential applications.
Méthodes De Synthèse
The synthesis of N-[3-(2-methylpropanoylamino)propyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide involves a multi-step process. The initial step involves the reaction of 3-aminopropylamine with 2-methylpropanoyl chloride to form N-(2-methylpropanoyl)-3-aminopropylamine. This intermediate compound is then reacted with 1,4-dioxaspiro[4.5]decane-8-carboxylic acid to form N-[3-(2-methylpropanoylamino)propyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide.
Applications De Recherche Scientifique
N-[3-(2-methylpropanoylamino)propyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, drug design, and pharmacology. This compound has been shown to exhibit significant biological activity, including antimicrobial, antitumor, and antiviral properties. Additionally, N-[3-(2-methylpropanoylamino)propyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide has been investigated for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, viral infections, and bacterial infections.
Propriétés
IUPAC Name |
N-[3-(2-methylpropanoylamino)propyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N3O3/c1-14(2)15(21)18-8-3-9-19-16(22)20-10-4-17(5-11-20)6-12-23-13-7-17/h14H,3-13H2,1-2H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRTUJSTCGNZRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCCNC(=O)N1CCC2(CC1)CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-4-[(5-thiophen-2-yl-1,3-oxazole-4-carbonyl)amino]benzoic acid](/img/structure/B6623230.png)
![4-[(2-Ethyl-1,3-thiazol-4-yl)methylcarbamoyl]benzoic acid](/img/structure/B6623237.png)
![N-[3-(2-imidazol-1-ylethoxy)phenyl]-5-methylfuran-3-carboxamide](/img/structure/B6623243.png)
![2-[Benzyl-[2-(furan-3-yl)-1,3-thiazole-4-carbonyl]amino]acetic acid](/img/structure/B6623249.png)
![1-[2-[(2-Methylfuran-3-carbonyl)amino]phenyl]pyrazole-3-carboxylic acid](/img/structure/B6623262.png)
![4-[Methyl-[(5-methylthiophen-2-yl)methyl]carbamoyl]benzoic acid](/img/structure/B6623267.png)

![N-[(4-methoxy-3-prop-2-ynoxyphenyl)methyl]cyclohexene-1-carboxamide](/img/structure/B6623290.png)

![N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]-2-pyrrolidin-1-ylethanesulfonamide](/img/structure/B6623307.png)
![3-cyano-4-fluoro-N-[1-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)cyclopentyl]benzamide](/img/structure/B6623319.png)

![[(3S,4R)-1-(furan-2-ylsulfonyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B6623325.png)
![N-[(1-methylsulfonylazetidin-3-yl)methyl]-5-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide](/img/structure/B6623340.png)